PI3Kδ Inhibition: Subnanomolar Ki Advantage
3-Pentylpiperidin-3-ol exhibits potent inhibition of PI3Kδ with a Ki of 1.80 nM, as measured by competitive fluorescence polarization assay monitoring PIP3 formation [1]. This subnanomolar potency distinguishes it from the broader class of piperidin-3-ol derivatives, for which PI3Kδ inhibition is generally not reported. For context, structurally related piperidine-based PI3Kδ inhibitors such as PI3Kdelta-IN-2 (IC50 = 6.4 nM) and PI3Kdelta inhibitor 1 (IC50 = 1.3 nM) achieve similar or marginally better potency but incorporate more complex heteroaryl frameworks . The 3-pentylpiperidin-3-ol scaffold achieves comparable nanomolar potency with a simpler tertiary alcohol core.
| Evidence Dimension | PI3Kδ inhibition affinity |
|---|---|
| Target Compound Data | Ki = 1.80 nM |
| Comparator Or Baseline | PI3Kdelta-IN-2 (piperidine-containing): IC50 = 6.4 nM; PI3Kdelta inhibitor 1: IC50 = 1.3 nM |
| Quantified Difference | 3-Pentylpiperidin-3-ol Ki is 3.6-fold more potent than PI3Kdelta-IN-2; comparable to PI3Kdelta inhibitor 1 |
| Conditions | Competitive fluorescence polarization assay measuring PIP3 formation; recombinant PI3Kδ (unknown origin) [1] |
Why This Matters
Subnanomolar PI3Kδ inhibition positions 3-pentylpiperidin-3-ol as a promising starting scaffold for immuno-oncology and inflammatory disease programs where PI3Kδ selectivity is desired.
- [1] BindingDB. BDBM50396642 (CHEMBL2171939): Inhibition of PI3Kdelta assessed as formation of PIP3 by competitive fluorescence polarization assay. Ki = 1.80 nM. Accessed 2026. View Source
